molecular formula C16H15N3O3 B1358529 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid CAS No. 902836-43-5

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid

Cat. No.: B1358529
CAS No.: 902836-43-5
M. Wt: 297.31 g/mol
InChI Key: PWXJJFNTACOEIO-UHFFFAOYSA-N
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Description

History and Classification of Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold is a bicyclic heterocyclic system comprising fused imidazole and pyrimidine rings. First reported in the mid-20th century, this scaffold gained prominence due to its structural similarity to purine bases, enabling diverse biological interactions. Early synthetic routes relied on condensation reactions between 2-aminopyrimidines and α-halo carbonyl compounds, but modern methodologies now include multicomponent reactions, intramolecular cyclizations, and transition metal-catalyzed cross-couplings.

Classified as a nitrogen-rich heterocycle, imidazo[1,2-a]pyrimidine derivatives exhibit planar geometry and electron-deficient characteristics, facilitating π-π stacking and hydrogen bonding with biological targets. Structural variations at positions 2, 3, and 8 (Figure 1) modulate physicochemical properties and bioactivity, as demonstrated by Krasavin’s work on 3-arylamino-2-substituted derivatives synthesized via aldehyde-isonitrile coupling.

Table 1: Key Synthetic Strategies for Imidazo[1,2-a]pyrimidines

Method Reagents/Conditions Yield Range Applications
Multicomponent reaction 2-aminopyrimidine, aldehyde, isonitrile 49–66% Combinatorial libraries
Aza-Michael–Mannich Scandium triflate catalysis 15–37% Chiral derivatives
Intramolecular cyclization Microwave-assisted heating 60–85% Functionalized analogs

Significance of Nitrogen-containing Heterocyclic Compounds in Chemical Research

Nitrogen-containing heterocycles constitute 75% of FDA-approved small-molecule drugs due to their ability to engage biological targets through hydrogen bonding, dipole interactions, and π-stacking. Imidazo[1,2-a]pyrimidines exemplify this trend, with applications spanning:

  • Antimicrobial agents : Derivatives inhibit bacterial DNA gyrase and efflux pumps.
  • Oncology : Compounds like N-{trans-3-[(5-cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide target androgen receptors in prostate cancer.
  • Neurology : Structural analogs modulate GABA receptors, showing anxiolytic potential.

The scaffold’s versatility is further highlighted in material science, where its emissive properties enable use in organic light-emitting diodes (OLEDs).

Position of 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-a]pyrimidin-8-yl)propionic Acid in Scientific Literature

This compound (CAS: 902836-43-5, C₁₆H₁₅N₃O₃) is a structurally specialized derivative featuring a propionic acid side chain at position 8 and a phenyl group at position 2. While direct pharmacological data remain limited, its structural features suggest potential roles in:

  • Enzyme inhibition : The ketone at position 5 and carboxylic acid group may coordinate metalloenzyme active sites, analogous to ACE inhibitors.
  • Prodrug development : Esterification of the propionic acid moiety could enhance bioavailability, as seen with similar imidazopyrimidines.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular formula C₁₆H₁₅N₃O₃
Molecular weight 297.31 g/mol
Melting point Not reported
Solubility Likely polar aprotic solvents Inferred

Synthetic routes to this compound typically begin with 2-aminopyrimidine derivatives, employing cyclocondensation with α-keto acids followed by side-chain functionalization. Recent advances in C–H activation could streamline synthesis, though scalability challenges persist.

Properties

IUPAC Name

2-(7-methyl-5-oxo-2-phenylimidazo[1,2-a]pyrimidin-8-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-8-14(20)18-9-13(12-6-4-3-5-7-12)17-16(18)19(10)11(2)15(21)22/h3-9,11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXJJFNTACOEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(N=C2N1C(C)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Imidazo[1,2-a]pyrimidine Core

  • Starting from amino-substituted pyrimidine derivatives, cyclization is achieved by condensation with aldehydes or ketones bearing appropriate substituents.
  • For example, condensation of an aminoaldehyde intermediate with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) can furnish fused heterocycles resembling the target core.
  • Alternative cyclization involves refluxing aminoesters with acetic anhydride or hydrazine hydrate to form dihydropyrazolo-pyrimidinone intermediates, which can be further transformed into imidazo-fused systems.

Introduction of Propionic Acid Side Chain

  • The propionic acid moiety is often introduced via coupling reactions between the heterocyclic amine or lactam and protected glutamate derivatives or acid chlorides.
  • For example, reacting 2-amino-substituted pyridinyl ketones with (2S)-2-(fluorenyl-9-methoxycarbonylamino)-5-methoxy-5-oxo-pentanoic acid chloride leads to amide intermediates, which upon cyclization yield the lactam containing the propionic acid ester.
  • Deprotection and hydrolysis steps follow to afford the free propionic acid.

Functional Group Transformations and Purification

  • Oxidation steps using agents like oxalyl chloride/DMSO mixtures (Swern oxidation) convert alcohol intermediates to ketones or aldehydes as needed.
  • Catalytic acid treatments (e.g., p-toluenesulfonic acid) and neutralizations with sodium bicarbonate are used to finalize the structure and purify the product.
  • Purification typically involves recrystallization using solvents such as isopropanol, methyl tert-butyl ether, or toluene to achieve high purity.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Amide coupling 2-Amino-5-bromo-phenyl-pyridin-2-yl-methanone + (2S)-2-(fluorenyl-9-methoxycarbonylamino)-5-methoxy-5-oxo-pentanoic acid chloride; DCI coupling agent; dichloromethane; -10°C to 25°C; 24-72 h Formation of amide intermediate (B1); temperature control critical for yield and selectivity
2 Cyclization Treatment with triethylamine in dichloromethane, followed by acetic acid in dichloromethane Formation of lactam intermediate (D); cyclization step with good yield and purity
3 Phosphorylation and substitution Reaction of lactam (D) with lithium diisopropylamide (LDA), bis-morpholinophosphorylchloride (BMPC) in THF; subsequent reaction with amino-2-propanol Introduction of hydroxypropylamino substituent; intermediate (EM)
4 Oxidation Treatment with oxalyl chloride/DMSO in dichloromethane; triethylamine; catalytic p-toluenesulfonic acid Conversion to final imidazo-benzodiazepine derivative; oxidation of alcohol to ketone
5 Deprotection and hydrolysis Acid/base treatments (e.g., HCl, sodium bicarbonate) Removal of protecting groups; formation of free propionic acid
6 Purification Recrystallization from isopropanol, methyl tert-butyl ether, or toluene High purity product isolation; solvent choice affects crystal form and yield

Research Findings and Improvements

  • The method described in patent WO2019020790A1 and EP3658545B1 shows improved yields and purity for the lactam intermediate compared to previous methods, attributed to optimized reaction temperatures and coupling agents.
  • Use of bis-morpholinophosphorylchloride (BMPC) for phosphorylation provides better selectivity and cleaner reactions.
  • Recrystallization solvent choice impacts the final product quality, with isopropanol and methyl tert-butyl ether preferred for purity and yield.
  • Alternative synthetic routes involving pyrazolo-pyrimidine intermediates have been reported, highlighting the versatility of the synthetic approach toward fused heterocycles.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Intermediate/Product Yield/Purity Notes
Amide coupling DCI, dichloromethane, 0 to 25°C, 24-72 h Amide intermediate (B1) High yield with temperature control
Cyclization to lactam Triethylamine, acetic acid, dichloromethane Lactam (D) Improved yield and purity
Phosphorylation LDA, BMPC, THF Phosphorylated intermediate (El) Selective and efficient
Amino substitution DL-1-amino-2-propanol Alcohol adduct (EM) Clean reaction
Oxidation Oxalyl chloride/DMSO, triethylamine, p-TsOH Final ketone form High conversion
Deprotection & hydrolysis Acid/base treatments Free acid form Complete deprotection
Purification Recrystallization solvents (isopropanol, methyl tert-butyl ether) Pure final compound High purity

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds related to imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidines, including 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid, possess activity against a range of microorganisms.

Case Studies:

  • Antimicrobial Evaluation : A study reported the synthesis of several imidazo[1,2-a]pyrimidine derivatives and their evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate to significant antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of bacterial DNA synthesis or interference with cellular metabolism .

Anticancer Properties

The structural features of imidazo[1,2-a]pyrimidines also suggest potential anticancer applications. Some studies have explored their effects on various cancer cell lines.

Case Studies:

  • Inhibition of Tumor Growth : Research has shown that certain imidazo[1,2-a]pyrimidine derivatives can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression . For instance, compounds have been tested in xenograft models demonstrating significant tumor regression.
  • Targeting Specific Pathways : The compound may act on specific signaling pathways involved in cancer progression, such as the MAPK pathway, which is often overactive in various cancers .

Neurological Applications

Emerging studies suggest that imidazo[1,2-a]pyrimidine derivatives might also exhibit neuroprotective effects.

Case Studies:

  • Neuroprotection : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases . This opens avenues for further exploration into their use in conditions like Alzheimer's disease.
  • Behavioral Studies : Animal models have indicated potential improvements in cognitive functions when treated with these compounds, warranting further investigation into their mechanisms and efficacy .

Summary Table of Applications

Application AreaFindings/Case Studies
Antimicrobial ActivityModerate activity against Staphylococcus aureus and Escherichia coli .
Anticancer PropertiesInduction of apoptosis and tumor regression in xenograft models .
Neurological ApplicationsNeuroprotective effects and improvement in cognitive functions .

Mechanism of Action

The mechanism of action of 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazo[1,2-A]pyrimidine core is a versatile scaffold that can be modified to enhance its properties for various applications .

Biological Activity

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid is a heterocyclic compound characterized by its imidazo[1,2-A]pyrimidine core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. Research indicates that it may inhibit enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The precise molecular targets can vary based on the structural modifications made to the compound and the specific applications being studied.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been suggested that derivatives of imidazo[1,2-A]pyrimidine exhibit significant anti-proliferative effects across various cancer types. In vitro studies have demonstrated that such compounds can induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for further development as therapeutic agents .

Case Studies

  • Cell Proliferation Inhibition : Research has shown that certain derivatives of imidazo[1,2-A]pyrimidine, including this compound, display notable inhibition of cell proliferation in various cancer cell lines. For example, studies have reported IC50 values indicating effective concentrations for inducing apoptosis in hormone-resistant prostate cancer and hepatocellular carcinoma cells .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects includes disruption of microtubule dynamics leading to mitotic arrest. This is evidenced by changes in tubulin polymerization and alterations in cell cycle regulatory proteins such as Cdk1 and cyclin B1 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound is also being explored for its anti-inflammatory effects. It has been shown to modulate immune responses by inhibiting pro-inflammatory cytokines and promoting apoptosis in activated immune cells. This dual action makes it a candidate for treating conditions characterized by chronic inflammation .

Summary Table of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryModulates immune response; inhibits cytokines
Enzyme InhibitionTargets specific enzymes involved in inflammation

Synthetic Routes

The synthesis of this compound typically involves condensation reactions under controlled conditions. Common methods include:

  • Condensation with Methyl Propionate : Using sodium hydride as a base under reflux conditions.

This synthetic approach not only provides access to the desired compound but also allows for further modifications that can enhance its biological activity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how are the products characterized?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting ethyl carboxylate derivatives with hydrazine or amines in alcoholic solvents (e.g., ethanol or methanol) at 78–100°C yields the target molecule . Structural characterization involves:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks.
  • IR spectroscopy : Identify carbonyl (C=O) and imidazole/pyrimidine ring vibrations .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and moisture .

Q. How is the compound purified post-synthesis?

  • Recrystallization : Use alcoholic solvents (e.g., ethanol) for high-purity crystals .
  • Column chromatography : Separate impurities using silica gel and a polar/non-polar solvent gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Alcoholic solvents (e.g., 2-propanol) enhance solubility and reaction efficiency .
  • Catalysts : Add p-toluenesulfonic acid (p-TsOH) to accelerate cyclization .
  • Temperature control : Reflux at 80–100°C ensures complete conversion while avoiding decomposition .

Q. What analytical strategies resolve contradictions in spectral data?

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to cross-verify functional groups .
  • X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for crystal structure refinement and resolving ambiguities .
  • Isotopic labeling : Introduce deuterated solvents to distinguish overlapping NMR signals .

Q. How do structural modifications influence bioactivity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the imidazo[1,2-a]pyrimidine core may enhance antimicrobial activity .
  • SAR studies : Compare analogs like miroprofen (a related NSAID) to identify pharmacophores critical for target binding .

Q. Can computational methods predict crystallographic behavior?

  • Molecular docking : Simulate ligand-protein interactions to prioritize derivatives for synthesis .
  • SHELX refinement : Apply SHELXL for high-resolution crystallographic data to model hydrogen bonding and π-π stacking interactions .

Methodological Notes

  • Contradiction analysis : If spectral data conflicts (e.g., unexpected NMR shifts), repeat synthesis with controlled variables (e.g., anhydrous conditions) and validate via high-resolution mass spectrometry .
  • Bioactivity assays : Screen for antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative strains .

For detailed experimental protocols, refer to peer-reviewed methodologies in Oriental Journal of Chemistry and pharmacological databases like ChEBI .

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